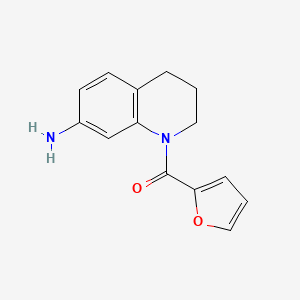

1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(7-amino-3,4-dihydro-2H-quinolin-1-yl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-11-6-5-10-3-1-7-16(12(10)9-11)14(17)13-4-2-8-18-13/h2,4-6,8-9H,1,3,7,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOLELXTLALXFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine typically involves the reaction of 2-furoyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the tetrahydroquinoline moiety.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Its derivatives are being explored for their potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target and the context of its application.

Comparison with Similar Compounds

The following analysis compares 1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine with structurally related tetrahydroquinoline and isoquinoline derivatives, focusing on substituents, molecular properties, and applications.

Structural and Substituent Comparisons

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

The tetrahydroquinolin-2-one () introduces a ketone, increasing hydrogen-bonding capacity.

Substituent Effects :

- Furoyl vs. Sulfonyl : The 2-furoyl group (electron-rich furan) may enhance aromatic interactions, while sulfonyl groups (e.g., ethylsulfonyl in ) improve solubility and polarity.

- Halogenation : The 7-fluoro substituent () could enhance metabolic stability and target affinity.

- Positional Isomerism : Amine placement (e.g., position 4 vs. 7) significantly impacts molecular interactions .

Molecular Weight and Applications: Lower molecular weight compounds (e.g., 148.21 g/mol for ) may exhibit better bioavailability, while sulfonyl derivatives (240–254 g/mol) prioritize stability. The methyl-substituted compound () is explicitly noted as a pharmaceutical intermediate, suggesting utility in drug synthesis.

Table 2: Physicochemical and Hazard Profiles

*Listed as "Discontinued" by CymitQuimica ().

Key Observations:

- Safety: Limited hazard data are available; fluorine-containing compounds (e.g., ) may pose specific handling risks.

- Availability : Many analogs face supply constraints (e.g., discontinuation or temporary stockouts), highlighting synthesis challenges.

Biological Activity

1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine (often referred to as Furoyl-THQ) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

Furoyl-THQ is characterized by the presence of a furoyl group attached to a tetrahydroquinoline backbone. This structural configuration is significant as it influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H13N1O2 |

| Molecular Weight | 227.26 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Furoyl-THQ derivatives have been evaluated for their antimicrobial properties against various bacterial strains. In a study assessing several synthesized compounds, Furoyl-THQ demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 8.34 µM, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of Furoyl-THQ has been investigated through in vitro studies on cancer cell lines. For instance, derivatives of Furoyl-THQ were found to exhibit cytotoxic effects on MCF-7 breast cancer cells. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the tetrahydroquinoline ring could enhance cytotoxicity. Compounds with increased lipophilicity were particularly noted for their enhanced activity .

Anti-inflammatory Effects

Furoyl-THQ has also shown promise in modulating inflammatory pathways. Studies indicate that it can inhibit the expression of cyclooxygenase (COX) enzymes, which are key mediators in inflammation. In experimental models, Furoyl-THQ derivatives were effective in reducing nitric oxide production and downregulating inducible nitric oxide synthase (iNOS) in macrophages . This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis.

Case Studies

- Antibacterial Study : A recent study synthesized various N-furoyl-tetrahydroquinoline derivatives and evaluated their antibacterial activity against multiple strains. The most active compounds exhibited MIC values comparable to established antibiotics, demonstrating their potential as new antimicrobial agents .

- Anticancer Evaluation : In another investigation, certain Furoyl-THQ derivatives were tested against MCF-7 cells and showed significant apoptosis induction. The study highlighted the role of specific functional groups in enhancing cytotoxicity and suggested further optimization for better efficacy .

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines : Follow GHS hazard codes (e.g., P210 for flammability) and ensure proper ventilation. Use PPE (gloves, goggles) during synthesis. Store at –20°C under inert atmosphere (N2) to prevent degradation .

Research Gaps & Future Directions

Q. What unresolved challenges exist in scaling up the synthesis of this compound?

- Challenges : Address poor solubility in reaction media (e.g., switch to THF/water biphasic systems) and catalyst recycling (e.g., immobilized Pd nanoparticles). Explore continuous flow chemistry for improved reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.